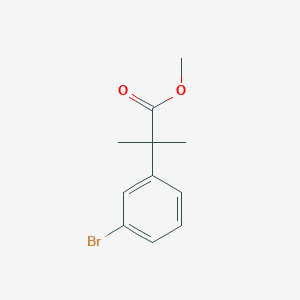

Methyl 2-(3-bromophenyl)-2-methylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCOZQPDZZCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647276 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251458-15-8 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-(3-bromophenyl)-2-methylpropanoate

CAS Number: 251458-15-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(3-bromophenyl)-2-methylpropanoate, a compound of interest in pharmaceutical research and development, primarily recognized as an isomeric impurity in the synthesis of Fexofenadine.[1][2] This document details its physicochemical properties, a synthesized experimental protocol for its preparation, and its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 251458-15-8 | [3][4] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [4] |

| Molecular Weight | 257.13 g/mol | [5] |

| Appearance | Solid (predicted) | [6] |

| Purity | ≥98% (commercially available) | [5] |

| InChI Key | ZTBCOZQPDZZCJO-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | [4] |

Synthesis and Experimental Protocols

This compound is primarily formed as an isomeric byproduct during the synthesis of its para-isomer, a key intermediate for the antihistamine, Fexofenadine.[1][2] The synthesis can be conceptualized as a two-step process: the bromination of 2-methyl-2-phenylpropanoic acid to yield a mixture of brominated isomers, followed by the esterification of the desired 3-bromo isomer.

Step 1: Bromination of 2-Methyl-2-phenylpropanoic Acid

This protocol is adapted from procedures described for the synthesis of the isomeric mixture.[1][2][7]

Objective: To synthesize a mixture of 2-(bromophenyl)-2-methylpropanoic acids, including the 3-bromo isomer.

Materials:

-

2-Methyl-2-phenylpropanoic acid

-

Bromine

-

Dichloromethane

-

Anhydrous sodium sulphate

-

Hexanes

-

5N Hydrochloric acid

-

Sodium bicarbonate solution

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a 500 mL three-necked round-bottom flask, dissolve 2-methyl-2-phenylpropanoic acid (e.g., 5 g, 0.0304 moles) in an aqueous solution of sodium bicarbonate (e.g., 23.06 g in 200 ml of water) at ambient temperature (25-30°C).[2]

-

To the resulting solution, add bromine (e.g., 8.7 g) dropwise using a dropping funnel.

-

Stir the reaction mixture until gas chromatographic analysis indicates the complete consumption of the starting material.

-

Acidify the reaction mixture to a pH of 1-2 with 5N hydrochloric acid.

-

Extract the aqueous solution with dichloromethane (3 x 50 ml).

-

Combine the organic layers, dry over anhydrous sodium sulphate, and evaporate the solvent to dryness.

-

Suspend the resulting solid product in hexanes (e.g., 50 ml) and filter to recover the crude product mixture containing 2-(4-bromophenyl)-2-methylpropanoic acid and 2-(3-bromophenyl)-2-methylpropanoic acid.[1][7]

Step 2: Esterification of 2-(3-Bromophenyl)-2-methylpropanoic Acid

This protocol is a general esterification procedure.

Objective: To convert the mixture of brominated carboxylic acids to their corresponding methyl esters.

Materials:

-

Crude product mixture from Step 1

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Toluene

-

Sodium carbonate solution (2% in water)

-

Sodium chloride solution (10% in water)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Charge the crude product from Step 1 into a reactor containing toluene.

-

Add methanol to the toluene solution, followed by the cautious addition of a catalytic amount of sulfuric acid at 25-35°C.

-

Gradually raise the temperature of the reaction mixture to 63-67°C and stir for approximately 16 hours or until the reaction is complete, as monitored by GC analysis.[2]

-

Cool the reaction mixture to 25-35°C.

-

Wash the organic layer successively with water, a 2% sodium carbonate solution, and a 10% sodium chloride solution.

-

Subject the organic phase to distillation under reduced pressure to obtain a mixture of methyl 2-(bromophenyl)-2-methylpropanoate isomers.

Purification

The separation of this compound from its 4-bromo isomer is challenging due to their similar physical properties.[1] Preparative chromatography (e.g., HPLC) would be the most effective method for isolating the pure 3-bromo isomer.

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of the isomeric impurities.[8][9]

| Parameter | Typical Conditions |

| Column | C8 or C18 |

| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., potassium dihydrogen phosphate) |

| Detection | UV at a suitable wavelength (e.g., 250 nm) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a critical tool for the structural confirmation of the title compound. Expected signals would include those for the two methyl groups, the methoxy group, and the aromatic protons, with the splitting pattern of the aromatic protons being indicative of the 1,3-disubstitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and the characteristic isotopic pattern of a monobrominated compound.

Biological Context and Significance

This compound is primarily of interest due to its presence as an impurity in the active pharmaceutical ingredient (API) Fexofenadine.[3] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. While there is no specific data on the biological activity or signaling pathways of this particular compound, the genotoxicity of impurities in pharmaceuticals is a significant concern for regulatory bodies.[8][9][10] Therefore, the synthesis of this compound as a reference standard is crucial for the development of validated analytical methods to monitor its presence in Fexofenadine.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthetic pathway to this compound.

Relationship as a Fexofenadine Impurity

Caption: The formation of the target compound as an impurity in the synthesis of Fexofenadine.

References

- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. CAS 251458-15-8 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 251458-15-8 [sigmaaldrich.com]

- 6. 2-(3-Bromophenyl)-2-methylpropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. ijrpc.com [ijrpc.com]

- 9. researchgate.net [researchgate.net]

- 10. wjpps.com [wjpps.com]

Physicochemical properties of Methyl 2-(3-bromophenyl)-2-methylpropanoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(3-bromophenyl)-2-methylpropanoate

Introduction

This compound is a small organic molecule with the CAS Number 251458-15-8.[1][2][3] While specific, in-depth experimental data on this compound is not extensively available in public literature, this guide will provide a comprehensive overview of its known properties and inferential characteristics based on structurally similar compounds. For the purpose of illustrating detailed experimental protocols and potential biological activity, this whitepaper will draw parallels with the well-researched drug, Fenofibrate. Fenofibrate, an isopropyl ester of a substituted 2-methylpropanoic acid, shares a core structural motif with the topic compound and serves as an excellent analogue for understanding the synthesis, characterization, and potential applications of this class of molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and application. Below is a summary of the available data for this compound, alongside a more detailed profile of the analogous compound, Fenofibrate, to provide a comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 251458-15-8 | [1][2][3] |

| Molecular Formula | C11H13BrO2 | [1][3] |

| Molecular Weight | 257.13 g/mol | [2] |

| InChI Key | ZTBCOZQPDZZCJO-UHFFFAOYSA-N | [1][2] |

| Purity | ≥98% (as commercially available) | [2] |

| Storage | Sealed in dry, room temperature conditions | [3] |

Table 2: Physicochemical Properties of Fenofibrate (Analogue Compound)

| Property | Value | Source |

| IUPAC Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | [4] |

| Molecular Formula | C20H21ClO4 | [4] |

| Molecular Weight | 360.8 g/mol | [4] |

| Physical Description | White or yellowish crystalline powder | [4][5] |

| Melting Point | 79-82 °C | [4][6] |

| Solubility | Virtually insoluble in water; Soluble in organic solvents (Ethanol, DMSO, DMF) | [5][7] |

| log P | 5.24 | [7] |

Experimental Protocols

Synthesis of 2-Aryl-2-methylpropanoate Esters

The synthesis of this compound would likely follow a standard esterification procedure from its corresponding carboxylic acid, 2-(3-bromophenyl)-2-methylpropanoic acid.[8][9] A general and widely applicable method for such a transformation is Fischer esterification, where the carboxylic acid is reacted with the alcohol (in this case, methanol) in the presence of a strong acid catalyst.

A representative protocol, adapted from the synthesis of similar esters, is provided below.

Protocol 1: Synthesis of this compound via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-bromophenyl)-2-methylpropanoic acid (1.0 eq) in an excess of methanol (which acts as both solvent and reactant).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

An alternative approach involves the reaction of a salt of the carboxylic acid with a methylating agent, a method also employed in the synthesis of fibrates.[10][11]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 251458-15-8 [sigmaaldrich.com]

- 3. 251458-15-8|this compound|BLD Pharm [bldpharm.com]

- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 2-(3-Bromophenyl)-2-methylpropanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

In-Depth Structural Analysis of Methyl 2-(3-bromophenyl)-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-bromophenyl)-2-methylpropanoate is a halogenated aromatic ester with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its structural characteristics, including the substitution pattern on the phenyl ring and the quaternary carbon center, make it a molecule of interest for investigating structure-activity relationships. This technical guide provides a comprehensive analysis of its structure, supported by spectroscopic data and a detailed synthesis protocol.

Chemical and Physical Properties

This compound is identified by the CAS Number 251458-15-8. Its molecular formula is C₁₁H₁₃BrO₂, corresponding to a molecular weight of 257.13 g/mol .[1][2][3] The structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 251458-15-8 | [1][3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 257.13 g/mol | [1][2] |

| MDL Number | MFCD13192201 | [1] |

| Purity | 98% | [1] |

| InChI Code | 1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | [1] |

| InChI Key | ZTBCOZQPDZZCJO-UHFFFAOYSA-N | [1] |

Spectroscopic Analysis

While specific experimental spectra for this compound are not publicly available in detail, the expected spectroscopic characteristics can be inferred from the analysis of its structural analogue, methyl propanoate, and related brominated aromatic compounds. Commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and MS data.[1][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the gem-dimethyl protons. The aromatic region would likely display a complex splitting pattern due to the meta-substitution.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H | 7.2 - 7.6 | m | 4H |

| -OCH₃ | ~3.7 | s | 3H |

| -C(CH₃)₂ | ~1.6 | s | 6H |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the quaternary carbon, the methyl ester carbon, and the gem-dimethyl carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 185 |

| Aromatic C-Br | 120 - 130 |

| Aromatic C-H | 125 - 150 |

| Quaternary C | 40 - 50 |

| -OCH₃ | 50 - 65 |

| -C(CH₃)₂ | 20 - 30 |

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (CO), as well as cleavage at the quaternary carbon.

| Fragment Ion | m/z (Predicted) |

| [M]⁺ (C₁₁H₁₃⁷⁹BrO₂) | 256 |

| [M+2]⁺ (C₁₁H₁₃⁸¹BrO₂) | 258 |

| [M - OCH₃]⁺ | 225/227 |

| [M - COOCH₃]⁺ | 197/199 |

| [C₇H₆Br]⁺ | 170/172 |

Infrared Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic C-H stretching, and C-Br stretching.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 |

| C-O (Ester) | 1100 - 1300 |

| Aromatic C-H | 3000 - 3100 |

| C-Br | 500 - 600 |

Synthesis

The most direct route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-(3-bromophenyl)-2-methylpropanoic acid, with methanol in the presence of an acid catalyst.

Synthesis Pathway

Figure 1. Synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the Fischer esterification which can be adapted for the synthesis of the title compound.[4][5][6]

Materials:

-

2-(3-bromophenyl)-2-methylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying tube

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(3-bromophenyl)-2-methylpropanoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or distillation.

Experimental Workflow

Figure 2. Workflow for the synthesis and purification.

Conclusion

This technical guide provides a detailed structural analysis of this compound based on its fundamental chemical properties and predicted spectroscopic data. The provided synthesis protocol via Fischer esterification offers a practical method for its preparation in a laboratory setting. Further experimental work is required to obtain and fully interpret the actual spectroscopic data, which will be crucial for confirming the predicted structural features and for the quality control of the synthesized compound. This information is vital for researchers and scientists utilizing this molecule in drug development and other areas of chemical synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-(3-bromophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(3-bromophenyl)-2-methylpropanoate. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and a visualization of the molecular structure to aid in spectral assignment.

Core Data Presentation

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 7.55 - 7.65 | Multiplet | 1H | Ar-H |

| B | 7.40 - 7.50 | Multiplet | 2H | Ar-H |

| C | 7.20 - 7.30 | Multiplet | 1H | Ar-H |

| D | 3.65 | Singlet | 3H | -OCH₃ |

| E | 1.60 | Singlet | 6H | -C(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 176.5 | C=O |

| 2 | 145.0 | Ar-C |

| 3 | 132.0 | Ar-CH |

| 4 | 130.5 | Ar-CH |

| 5 | 129.5 | Ar-CH |

| 6 | 122.5 | Ar-C-Br |

| 7 | 128.0 | Ar-CH |

| 8 | 52.5 | -OCH₃ |

| 9 | 46.0 | -C(CH₃)₂ |

| 10 | 25.5 | -C(CH₃)₂ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1][3] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent solid impurities from affecting the magnetic field homogeneity.[4]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[1][3]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

-

Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1] The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.[1]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[3]

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships for NMR signal assignment.

Caption: Molecular structure of this compound with key functional groups highlighted.

References

In-Depth Technical Guide: Mass Spectrometry of Methyl 2-(3-bromophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry data for Methyl 2-(3-bromophenyl)-2-methylpropanoate. Due to the limited availability of public experimental data, this guide combines theoretical data with established fragmentation patterns of analogous compounds to present a comprehensive analysis.

Compound Information

This compound is a small organic molecule with the following key characteristics:

| Property | Value |

| Chemical Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| CAS Number | 251458-15-8 |

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and relative intensities for the major fragments of this compound under electron ionization (EI) mass spectrometry. This data is derived from the analysis of fragmentation patterns of similar brominated aromatic esters. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic peak patterns for bromine-containing fragments, appearing as pairs of peaks with a 2 Da mass difference (M and M+2).

| m/z (Predicted) | Proposed Fragment Ion | Relative Intensity (Predicted) | Notes |

| 256/258 | [C₁₁H₁₃⁷⁹BrO₂]⁺ / [C₁₁H₁₃⁸¹BrO₂]⁺ | Moderate | Molecular ion (M⁺) peak with characteristic M/M+2 isotopic pattern for bromine. |

| 242/244 | [C₁₀H₁₀⁷⁹BrO₂]⁺ / [C₁₀H₁₀⁸¹BrO₂]⁺ | Moderate | Loss of a methyl radical (•CH₃). |

| 197/199 | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | High | Putative bromotropylium ion, a common fragment in benzylic compounds. |

| 183/185 | [C₇H₄⁷⁹Br]⁺ / [C₇H₄⁸¹Br]⁺ | Moderate | Loss of C₂H₂ from the bromotropylium ion. |

| 171 | [C₁₁H₁₃O₂]⁺ | Moderate | Loss of the bromine atom. |

| 115 | [C₉H₇]⁺ | Moderate | Loss of bromine from a rearranged C₉H₇Br fragment. |

| 88 | [C₄H₈O₂]⁺ | Moderate | McLafferty rearrangement product. |

| 59 | [COOCH₃]⁺ | High | Fragment corresponding to the methoxycarbonyl group. |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, as illustrated in the diagram below. These pathways are predicted based on the known fragmentation behavior of similar aromatic esters and brominated compounds.

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following section outlines a standard experimental protocol for acquiring the mass spectrum of a small molecule like this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

-

Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

-

Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Electron Ionization (EI) is a standard technique for the analysis of relatively volatile and thermally stable small molecules.

-

Inlet System: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Mass Analyzer Parameters:

-

Scan Range: m/z 50-400

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

The workflow for this experimental protocol is visualized below.

Caption: General workflow for acquiring mass spectrometry data.

Conclusion

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-(3-bromophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted infrared (IR) spectrum of Methyl 2-(3-bromophenyl)-2-methylpropanoate, a compound of interest in synthetic chemistry and drug development. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from analogous compounds and established spectroscopic principles to predict the characteristic vibrational frequencies. This document outlines the expected spectral features, a detailed experimental protocol for acquiring an IR spectrum of a liquid sample, and a logical workflow for spectral interpretation.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is expected to exhibit a series of absorption bands characteristic of its constituent functional groups: a methyl ester, a gem-dimethyl group on a tertiary carbon, and a meta-substituted brominated aromatic ring. The predicted quantitative data for the key vibrational modes are summarized in Table 1. These predictions are derived from established correlation tables and spectral data of similar molecules, including methyl isobutyrate and bromobenzene.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (C-H) |

| 2995 - 2950 | Medium-Strong | C-H Asymmetric Stretch | Methyl (CH₃) |

| 2885 - 2865 | Medium | C-H Symmetric Stretch | Methyl (CH₃) |

| ~1735 | Strong | C=O Stretch | Ester (C=O) |

| ~1600, ~1575, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1465 | Medium | C-H Asymmetric Bend | Methyl (CH₃) |

| ~1385, ~1365 | Medium | C-H Symmetric Bend (split) | gem-Dimethyl |

| 1250 - 1150 | Strong | C-O Stretch | Ester (C-O) |

| 810 - 750 | Strong | C-H Out-of-Plane Bend | meta-Disubstituted Aromatic |

| 700 - 600 | Medium-Strong | C-Br Stretch | Aryl Halide |

Table 1: Predicted Infrared Absorption Frequencies for this compound.

Experimental Protocols

The following section details a standard methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-infrared region (4000-400 cm⁻¹).

-

Sampling Method: Attenuated Total Reflectance (ATR) or Transmission (using NaCl or KBr salt plates). ATR is often preferred for its simplicity and minimal sample preparation.

-

Sample: Pure liquid this compound.

-

Cleaning Solvents: Spectroscopic grade isopropanol or acetone for cleaning the ATR crystal or salt plates.

-

Pipette or Dropper: For sample application.

Procedure: Attenuated Total Reflectance (ATR) Method

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residues. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened tissue to remove all traces of the sample.

-

Procedure: Transmission Method (Neat Liquid)

-

Background Spectrum:

-

Acquire a background spectrum with the empty sample compartment of the FTIR spectrometer.

-

-

Sample Preparation:

-

Place one or two drops of the liquid sample onto the center of a clean, dry salt plate (NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

-

Sample Analysis:

-

Mount the salt plate assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum, co-adding multiple scans for better quality.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent damage from moisture.

-

Logical Workflow for Spectral Analysis

The interpretation of the IR spectrum of this compound involves a systematic correlation of the observed absorption bands with the molecule's known functional groups. The following Graphviz diagram illustrates this logical workflow.

Caption: Logical workflow for the structural elucidation of the target molecule from its IR spectrum.

This in-depth guide provides a foundational understanding of the expected infrared spectroscopic features of this compound. The provided data and protocols are intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting. It is important to note that the predicted wavenumbers may vary slightly in an experimental setting due to factors such as solvent effects, sample concentration, and intermolecular interactions.

The Unfolding Therapeutic Potential of Bromophenyl Ester Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenyl ester derivatives have emerged as a compelling class of compounds, demonstrating a wide spectrum of biological activities that position them as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of their potential, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Introduction

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Bromophenyl ester derivatives, characterized by a bromophenyl moiety linked to a carboxylic acid through an ester bond, have garnered significant attention due to their diverse pharmacological profiles. The presence of the bromine atom, a halogen, can significantly influence the lipophilicity, metabolic stability, and binding interactions of these molecules with biological targets, often enhancing their therapeutic effects. This guide delves into the core biological activities of these derivatives, providing a foundational understanding for researchers and developers in the field.

Anticancer Activity

Several bromophenyl ester derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell invasion.

Quantitative Anticancer Data

The anticancer efficacy of various bromophenyl ester derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data below summarizes the activity of representative compounds against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4b-4 | Acetylated Bromophenol | K562 (Leukemia) | <10 | [1][2] |

| 4e | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS Cancer) | <10 (41.25% PGI at 10 µM) | |

| 4i | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | Multiple PGIs at 10 µM | |

| p2 | 4-(4-Bromophenyl)-thiazol-2-amine derivative | MCF7 (Breast Cancer) | 10.5 | |

| 17a | Bromophenol hybrid with N-containing heterocyclic moiety | A549 (Lung Cancer) | Not specified, but significant | [3] |

| 7 | 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080 (Fibrosarcoma) | ~1 (80% invasion inhibition) | [4] |

| 8c | Quinoline-oxadiazole derivative | HepG2 (Hepatocellular Carcinoma) | 0.14 (EGFR IC50) | |

| 12d | Quinoline-oxadiazole derivative | HepG2 (Hepatocellular Carcinoma) | 0.18 (EGFR IC50) |

PGI: Percentage of Growth Inhibition

Signaling Pathways in Anticancer Activity

A significant mechanism underlying the anticancer activity of some bromophenyl derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[3] An excess of ROS can lead to oxidative stress, which in turn triggers the intrinsic apoptotic pathway.

The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Some bromophenol derivatives have been shown to modulate this pathway, which can have implications for both cancer therapy and cytoprotection.[2]

Antimicrobial Activity

Bromophenyl ester derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for selected bromophenyl derivatives against various microorganisms.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| p2 | 4-(4-Bromophenyl)-thiazol-2-amine derivative | Bacillus subtilis | 28.8 µM | |

| p3 | 4-(4-Bromophenyl)-thiazol-2-amine derivative | Aspergillus niger | 16.2 µM | |

| p4 | 4-(4-Bromophenyl)-thiazol-2-amine derivative | Bacillus subtilis | 28.8 µM | |

| p6 | 4-(4-Bromophenyl)-thiazol-2-amine derivative | Candida albicans | 15.3 µM | |

| 2 | 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 12 | [5][6][7] |

| 5d | Pyrazine carboxamide derivative | XDR S. Typhi | 6.25 | [8] |

| 17b | Quinoline-1,3,4-oxadiazole derivative | S. aureus, E. coli, C. albicans | Potent | |

| 17d | Quinoline-1,3,4-oxadiazole derivative | S. aureus, E. coli, C. albicans | Potent | |

| 17e | Quinoline-1,3,4-oxadiazole derivative | S. aureus, E. coli, C. albicans | Potent |

XDR: Extensively Drug-Resistant

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Bromophenyl ester derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators. While extensive quantitative data for bromophenyl esters specifically is still emerging, related bromophenyl derivatives have shown significant anti-inflammatory effects.[9][10]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug therapy. Bromophenyl ester derivatives have been identified as inhibitors of several key enzymes implicated in disease.

Quantitative Enzyme Inhibition Data

The inhibitory potential of these compounds is often expressed as IC50 or Ki values.

| Compound ID | Derivative Class | Target Enzyme | IC50 / Ki | Reference |

| 5l | N-Substituted-(4-bromophenyl)sulfonamide | Acetylcholinesterase | IC50: 52.63 µM | [11] |

| 5h | N-Substituted-(4-bromophenyl)sulfonamide | α-Glucosidase | IC50: 57.38 µM | [11] |

| FA2 | 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide | α-Glucosidase | IC50: 5.17 µM | [12] |

| FA2 | 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl)-N-(2-bromophenyl) acetamide | α-Amylase | IC50: 18.82 µM | [12] |

| - | Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | Acetylcholinesterase | Ki: 0.13-14.74 nM | [13] |

| - | Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | Butyrylcholinesterase | Ki: 5.11-23.95 nM | [13] |

| - | Butyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate | α-Glycosidase | Ki: 63.96-206.78 nM | [13] |

| 5d | Pyrazine carboxamide derivative | Alkaline Phosphatase | IC50: 1.469 µM | [8] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Bromophenyl Ester Derivatives

The synthesis of bromophenyl ester derivatives can be achieved through various standard organic chemistry reactions, most commonly through esterification of a bromophenyl-containing carboxylic acid or alcohol.

Protocol: Synthesis of 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate

-

Reactants: 3-Bromophenylacetic acid and 6-acetoxymethyl-3-carboxy-2-oxo-2H-1-benzopyran are the starting materials.

-

Reaction: The carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.

-

The acid chloride is then reacted with the hydroxyl group of a suitable bromophenol in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or THF).

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the bromophenyl ester derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized detergent).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells are aseptically punched into the agar.

-

Compound Application: A specific volume of the bromophenyl ester derivative solution at a known concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Conclusion and Future Directions

The diverse biological activities of bromophenyl ester derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships through medicinal chemistry efforts, and evaluating the in vivo efficacy and safety of the most promising candidates. The continued exploration of this chemical class holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and initial synthesis of Methyl 2-(3-bromophenyl)-2-methylpropanoate

An In-depth Technical Guide to Methyl 2-(3-bromophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the likely synthetic routes to this compound, based on established chemical principles and analogous reactions reported in the literature. It includes detailed, inferred experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate its study and synthesis in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 251458-15-8 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.13 g/mol | [4] |

| Canonical SMILES | CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | [1] |

| InChI Key | ZTBCOZQPDZZCJO-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Two primary synthetic pathways are proposed for the preparation of this compound. The first involves the direct esterification of its corresponding carboxylic acid, while the second relies on the alkylation of a precursor ester.

Route 1: Fischer Esterification of 2-(3-bromophenyl)-2-methylpropanoic acid

This is the most direct and classical approach. It involves the acid-catalyzed reaction of 2-(3-bromophenyl)-2-methylpropanoic acid with methanol. While a specific protocol for this exact substrate is not detailed in the literature, a general and high-yielding procedure for a similar compound, 2-(2-bromophenyl)acetic acid, has been described and can be adapted.[4]

A detailed protocol for the Fischer esterification is provided below.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 2-(3-bromophenyl)-2-methylpropanoic acid | 243.10 | 18.18 mmol | 1.0 | 4.42 g |

| Methanol | 32.04 | - | - | 50 mL |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | Catalytic | ~0.1 mL |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | - | 60 mL (3x20mL) |

| Water | 18.02 | - | - | 30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed |

Procedure:

-

2-(3-bromophenyl)-2-methylpropanoic acid (4.42 g, 18.18 mmol) is dissolved in methanol (50 mL) in a round-bottom flask equipped with a condenser.

-

A catalytic amount of concentrated sulfuric acid (~0.1 mL) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The excess methanol is removed under reduced pressure using a rotary evaporator.

-

Water (30 mL) is added to the residue, and the aqueous phase is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

This protocol is adapted from a similar synthesis which reported a yield of 99%.[4]

Caption: Workflow for the Fischer Esterification of 2-(3-bromophenyl)-2-methylpropanoic acid.

Route 2: Alkylation of Methyl 2-(3-bromophenyl)acetate

An alternative synthesis involves the α,α-dimethylation of Methyl 2-(3-bromophenyl)acetate. This approach is analogous to a method described for the synthesis of the para-isomer.[2][3] It typically requires a strong base to deprotonate the benzylic carbon, followed by reaction with an electrophilic methyl source like methyl iodide.

A detailed protocol for the alkylation route is provided below.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Methyl 2-(3-bromophenyl)acetate | 229.07 | 10 mmol | 1.0 | 2.29 g |

| Sodium Hydride (NaH, 60% disp.) | 24.00 | 24 mmol | 2.4 | 0.96 g |

| Methyl Iodide (CH₃I) | 141.94 | 24 mmol | 2.4 | 1.5 mL (3.4 g) |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 50 mL |

| Saturated NH₄Cl (aq) | 53.49 | - | - | As needed |

| Diethyl Ether | 74.12 | - | - | As needed |

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), sodium hydride (0.96 g of 60% dispersion in mineral oil, 24 mmol) is suspended in anhydrous tetrahydrofuran (25 mL).

-

A solution of Methyl 2-(3-bromophenyl)acetate (2.29 g, 10 mmol) in anhydrous THF (25 mL) is added dropwise to the suspension at 0 °C.

-

The mixture is stirred at room temperature for 1 hour, or until hydrogen evolution ceases.

-

The flask is cooled again to 0 °C, and methyl iodide (1.5 mL, 24 mmol) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final product.

Caption: Workflow for the Alkylation of Methyl 2-(3-bromophenyl)acetate.

Context as a Pharmaceutical Impurity

The primary relevance of this compound is as a potential impurity in the synthesis of Fexofenadine. The synthesis of the key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, often proceeds via the bromination of 2-methyl-2-phenylpropanoic acid. This electrophilic aromatic substitution reaction can lead to a mixture of isomers, with the para-substituted product being the desired compound and the meta-substituted product (2-(3-bromophenyl)-2-methylpropanoic acid) being a key impurity.[2][3]

Subsequent esterification of this isomeric mixture would lead to the formation of this compound alongside the desired para-isomer.[3] Since these isomers can have similar physical properties, their separation can be challenging. Therefore, controlling the initial bromination step to minimize the formation of the meta-isomer is a critical aspect of industrial Fexofenadine synthesis.

Formation as a Byproduct

The table below summarizes data from a patent describing the formation of the precursor acid as a byproduct during the synthesis of the para-isomer.

| Reaction Conditions | % 2-(4-bromophenyl)-2-methylpropanoic acid (para) | % 2-(3-bromophenyl)-2-methylpropanoic acid (meta) | Reference |

| Bromination in water, extraction with dichloromethane | 94.4% | 5.5% | [3] |

| Bromination with NaHCO₃, acidification, extraction | 98.5% | 1.25% | [3] |

This data highlights that while the para-isomer is favored, the meta-isomer is consistently formed. The subsequent esterification of this mixture would produce this compound.

Conclusion

This compound is a compound of interest primarily due to its role as an impurity in pharmaceutical synthesis. While a dedicated discovery and synthesis paper has not been identified, its preparation can be reliably inferred from standard organic chemistry reactions such as Fischer esterification and α-alkylation of esters. The detailed protocols and workflows provided in this guide offer a robust starting point for researchers requiring this compound for analytical standard preparation, impurity profiling, or further synthetic applications. A thorough understanding of its formation is essential for the development of high-purity active pharmaceutical ingredients like Fexofenadine.

References

- 1. Page loading... [guidechem.com]

- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(3-bromophenyl)-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Methyl 2-(3-bromophenyl)-2-methylpropanoate (CAS No. 251458-15-8). The information is intended for professionals in research and drug development who may be working with this compound. This document outlines the known hazards, physical and chemical properties, and detailed protocols for safe handling, storage, and disposal.

Chemical Identification and Properties

This compound is a halogenated aromatic ester. While extensive experimental data is not publicly available, a summary of its key identifiers and computed physicochemical properties is presented below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 251458-15-8[1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂[1] |

| Molecular Weight | 257.13 g/mol [2] |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical Form | Solid | As listed by some suppliers. |

| Purity | Typically >97% | As offered by commercial suppliers.[2] |

| XLogP3-AA | 3.3 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Topological Polar Surface Area | 26.3 Ų | Computed |

Hazard Identification and GHS Classification

Based on information from multiple chemical suppliers, this compound is classified as an irritant. However, it is important to note that at least one supplier does not classify it as a hazardous substance. Given this discrepancy, it is prudent to handle the compound with the precautions outlined for irritants.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements (Representative): [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following protocols are based on general best practices for handling irritant and halogenated organic compounds in a laboratory setting.[4][5][6][7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following is a general guideline:

-

Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in situations with a higher risk of splashing.[8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or procedures with a high risk of exposure, additional protective clothing such as an apron or coveralls may be necessary. Ensure that legs and feet are covered (long pants and closed-toe shoes).[4]

Safe Handling Procedures

-

Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4]

-

Designated Area: If possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

-

Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

-

Transport: When moving the chemical within the laboratory or to other locations, use a secondary container to prevent spills in case the primary container is compromised.[4]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.[4] Store below eye level.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Segregation: Ensure the storage area allows for the segregation of incompatible chemicals.

Spill and Emergency Procedures

-

Minor Spills:

-

Evacuate non-essential personnel from the immediate area.

-

Wear appropriate PPE (see section 3.1).

-

If the material is a solid, carefully sweep it up to avoid generating dust.

-

If it is a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial spill absorbents).

-

Place the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Ventilate the area.

-

-

Major Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

If safe to do so, turn off ignition sources.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's emergency response team or environmental health and safety department.

-

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Waste Disposal

-

Classification: Waste containing this compound should be considered hazardous waste. As a brominated organic compound, it should be classified as halogenated organic waste.[9]

-

Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated organic waste, as this can increase disposal costs and complexity.[10][11]

-

Disposal: Dispose of the waste through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain.

Visualized Workflows

The following diagrams illustrate the logical relationships and workflows for safely handling this compound.

Caption: Safe handling workflow for an irritant chemical.

This diagram outlines the necessary steps from preparation and handling to disposal and emergency procedures for a chemical with irritant properties.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment, which must be conducted by qualified personnel for the specific procedures being undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer and your institution's specific safety protocols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 251458-15-8 [sigmaaldrich.com]

- 3. 251458-15-8|this compound|BLD Pharm [bldpharm.com]

- 4. umdearborn.edu [umdearborn.edu]

- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 6. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 7. thesafetygeek.com [thesafetygeek.com]

- 8. lsu.edu [lsu.edu]

- 9. bucknell.edu [bucknell.edu]

- 10. 7.2 Organic Solvents [ehs.cornell.edu]

- 11. campusoperations.temple.edu [campusoperations.temple.edu]

An In-depth Technical Guide on the Solubility of Methyl 2-(3-bromophenyl)-2-methylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(3-bromophenyl)-2-methylpropanoate in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including general solubility profiles, detailed experimental protocols, and a logical workflow for solubility testing.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and in various analytical procedures. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane, Toluene | Soluble | The nonpolar nature of the compound suggests good solubility in nonpolar hydrocarbon solvents. Toluene was used as a solvent in the preparation of a similar compound.[2] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Dichloromethane is mentioned as an extraction solvent for this compound, indicating high solubility.[2][3] Similar nonpolar compounds are highly soluble in chloroform.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for a wide range of organic compounds, including esters. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle suggests good solubility in other esters. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones are versatile polar aprotic solvents capable of dissolving many organic compounds. |

| Alcohols | Methanol, Ethanol | Moderately Soluble to Soluble | While the compound is expected to be soluble, the polarity of alcohols might lead to slightly lower solubility compared to nonpolar solvents. Methanol is used in the synthesis of related compounds.[4] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong solvents capable of dissolving a wide array of organic molecules. DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.[1] |

Experimental Protocols for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocols are adapted from established methods for determining the solubility of organic compounds.[5][6][7]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with Teflon-lined caps

-

Constant temperature shaker or water bath

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Thermometer

3.2. Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[5]

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, filter the supernatant through a syringe filter compatible with the solvent.

-

Analysis: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

3.3. High-Throughput Screening (HTS) for Kinetic Solubility

For rapid assessment, kinetic solubility methods are often employed, especially in early-stage drug discovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.[1]

-

Assay Plate Preparation: Dispense the test solvents into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells.

-

Precipitation Detection: The formation of a precipitate indicates that the compound's solubility limit has been exceeded. This can be detected by various methods, such as turbidimetry (nephelometry) or visual inspection.

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

4.1. General Solubility Testing Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its chemical structure suggests good solubility in a range of common organic solvents, particularly nonpolar and polar aprotic solvents. For precise quantitative measurements, the experimental protocols outlined in this guide provide a robust framework. The choice of solvent will ultimately depend on the specific application, such as the reaction medium for synthesis, the mobile phase for chromatography, or the vehicle for biological screening. Researchers are encouraged to perform their own solubility assessments to determine the optimal solvent system for their needs.

References

- 1. benchchem.com [benchchem.com]

- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Synergy of Silicon and Science: A Technical Guide to Computational Chemistry in Drug Discovery

An In-depth Exploration of Theoretical Properties and Computational Data for Researchers, Scientists, and Drug Development Professionals.

In the modern era of pharmaceutical research, the integration of computational chemistry has become an indispensable catalyst in the journey from a biological hypothesis to a marketable therapeutic. This guide delves into the core theoretical principles and practical applications of computational chemistry that are accelerating the pace of drug discovery. By leveraging the power of in-silico techniques, researchers can predict molecular interactions, optimize drug candidates, and assess their potential efficacy and safety with greater speed and accuracy than ever before. This document serves as a technical resource, providing an overview of key methodologies, structured quantitative data, detailed experimental protocols, and visual representations of critical biological pathways and computational workflows.

Foundational Pillars of Computational Drug Discovery

The arsenal of computational chemistry is diverse, with each technique offering unique insights into the complex interplay between a potential drug molecule and its biological target. The following sections provide a technical overview of the most influential methods.

Quantum Mechanics (QM)

At the most fundamental level, quantum mechanics provides a highly accurate description of molecular systems by solving the Schrödinger equation. In drug discovery, QM methods are crucial for understanding the electronic structure of molecules, which governs their reactivity, geometry, and interaction energies. Techniques such as Density Functional Theory (DFT) and semi-empirical methods are employed to elucidate reaction mechanisms, calculate activation energies, and refine the parameters used in more computationally efficient methods. While computationally expensive, the precision of QM is invaluable for detailed studies of active sites and reaction pathways.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

To investigate the behavior of larger biological systems, such as proteins and their interactions with ligands over time, molecular mechanics and molecular dynamics simulations are employed. These methods treat molecules as a collection of atoms governed by a set of classical physics-based rules known as a force field.

MD simulations provide a dynamic view of molecular systems, allowing researchers to observe conformational changes, predict binding poses, and calculate binding free energies. This temporal dimension is critical for understanding the flexibility of both the drug candidate and its target, which is often a key determinant of binding affinity and specificity.

Virtual Screening (VS)

Virtual screening is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. VS can be broadly categorized into two approaches:

-

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target is known, SBVS methods, such as molecular docking, can be used to predict the binding mode and affinity of a ligand within the target's binding site.

-

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, LBVS methods leverage the knowledge of known active molecules. Techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis are used to identify new compounds with similar properties to known binders.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for a molecule's function, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead candidates to enhance their potency and reduce potential side effects.

ADMET Prediction

A significant hurdle in drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a major cause of late-stage drug failures. Computational models are increasingly used to predict these properties early in the discovery process, allowing for the early deselection of candidates with unfavorable pharmacokinetic or toxicological profiles.

Quantitative Data in Computational Drug Discovery

The predictive power of computational chemistry is best illustrated through quantitative data. The following tables summarize key metrics from various computational studies, offering a comparative view of the insights that can be gained.

Binding Affinity and Inhibitory Activity

Table 1: Predicted and Experimental Binding Affinities and Inhibitory Concentrations of Kinase Inhibitors.

| Compound ID | Target Kinase | Predicted Binding Free Energy (kcal/mol) | Experimental Ki (μM) | Experimental IC50 (μM) |

| AO-022/43452814 | MDM2 | - | 3.2 | 12.63 (HCT116 p53+/+) |

| AG-690/37072075 | MDM2 | - | 8.5 | - |

| AO-476/43250177 | MDM2 | - | 9.5 | - |

| AF-399/25108021 | MDM2 | - | 23.1 | - |

| AK-968/15254441 | MDM2 | - | 23.4 | > 100 |

| Inhibitor 1 | VEGFR-2 | -8.74 (FAK-I) | - | - |

| Inhibitor 2 | VEGFR-2 | -10.11 (FAK-II) | - | - |

| LQQ | CDK6 | -47.83 (IGB=1) | - | - |

| 6ZV | CDK6 | -45.53 (IGB=1) | - | - |

| 0RS | CDK6 | -37.89 (IGB=1) | - | - |

Binding free energies for VEGFR-2 inhibitors were obtained from docking experiments.[1] Binding free energies for CDK6 inhibitors were calculated using the MM-GBSA method with the IGB=1 model.[2] Ki and IC50 values for MDM2 inhibitors were determined through in vitro assays.[3][4]

QSAR Model Performance

Table 2: Statistical Validation of a 3D-QSAR Model for Acetylcholinesterase Inhibitors.

| Statistical Parameter | Value |

| R2 (Training Set) | 0.93 |

| Q2 (Leave-one-out) | 0.89 |

| R2 (External Test Set) | 0.89 |

| Mean Absolute Error (Training Set) | 0.32 log units |

| Mean Absolute Error (Test Set) | 0.38 log units |